molecular formula C8H12N2O2S B3065270 6-(Ethylthio)-1,3-dimethyluracil CAS No. 35218-96-3

6-(Ethylthio)-1,3-dimethyluracil

Cat. No.: B3065270
CAS No.: 35218-96-3
M. Wt: 200.26 g/mol
InChI Key: ONPOQHGFCFKOIC-UHFFFAOYSA-N
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Description

6-(Ethylthio)-1,3-dimethyluracil is a synthetic organic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their various biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-1,3-dimethyluracil typically involves the alkylation of 1,3-dimethyluracil with an ethylthio group. One common method is to react 1,3-dimethyluracil with ethylthiol in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)-1,3-dimethyluracil can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding 1,3-dimethyluracil.

    Substitution: The ethylthio group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides (e.g., bromine), amines (e.g., methylamine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: 1,3-dimethyluracil.

    Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Ethylthio)-1,3-dimethyluracil has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-1,3-dimethyluracil involves its interaction with specific molecular targets and pathways. The ethylthio group can enhance the compound’s ability to interact with biological macromolecules such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Lacks the ethylthio group, making it less reactive in certain chemical reactions.

    6-Methylthio-1,3-dimethyluracil: Similar structure but with a methylthio group instead of an ethylthio group.

    6-(Ethylthio)-uracil: Lacks the methyl groups at the 1 and 3 positions.

Uniqueness

6-(Ethylthio)-1,3-dimethyluracil is unique due to the presence of both the ethylthio group and the methyl groups at the 1 and 3 positions. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-ethylsulfanyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-13-7-5-6(11)9(2)8(12)10(7)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPOQHGFCFKOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=O)N(C(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327783
Record name 6-(Ethylthio)-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35218-96-3
Record name 6-(Ethylthio)-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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